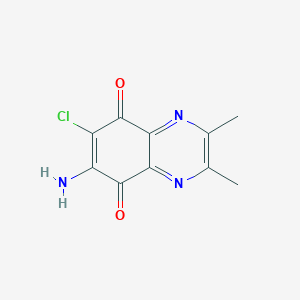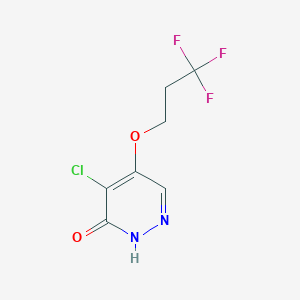
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one est un composé organique synthétique qui appartient à la famille des pyridazinones. Les composés de cette famille sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que l’agriculture, les produits pharmaceutiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one implique généralement la réaction d’un précurseur de pyridazinone avec du chlorure de 3,3,3-trifluoropropyle en présence d’une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes chloro ou trifluoropropoxy.
Réduction : Les réactions de réduction peuvent cibler le cycle pyridazinone ou le substituant chloro.
Substitution : Des réactions de substitution nucléophile sont possibles, en particulier au niveau de la position chloro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner un dérivé hydroxylé, tandis que la substitution pourrait produire une variété de pyridazinones fonctionnalisées.
4. Applications de la recherche scientifique
Chimie
En chimie, la 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one peut être utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie
Biologiquement, les composés de la famille des pyridazinones ont été étudiés pour leur potentiel en tant qu’inhibiteurs enzymatiques, agents antimicrobiens et médicaments anti-inflammatoires.
Médecine
En médecine, ce composé pourrait être étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies où les dérivés de pyridazinone ont montré des promesses.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles qu’une grande stabilité thermique ou des caractéristiques électroniques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds in the pyridazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
Le mécanisme d’action de la 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one dépendrait de son application spécifique. Par exemple, si elle est utilisée comme inhibiteur enzymatique, elle pourrait se lier au site actif de l’enzyme, empêchant la liaison du substrat et la catalyse subséquente. Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique ou chimique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrimidine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrazine
Unicité
La 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique. La présence du groupe trifluoropropoxy, en particulier, peut conférer des propriétés électroniques et stériques uniques qui la différencient d’autres composés similaires.
Propriétés
Numéro CAS |
1346697-63-9 |
|---|---|
Formule moléculaire |
C7H6ClF3N2O2 |
Poids moléculaire |
242.58 g/mol |
Nom IUPAC |
5-chloro-4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(3-12-13-6(5)14)15-2-1-7(9,10)11/h3H,1-2H2,(H,13,14) |
Clé InChI |
ZGINRHDCNSWJNN-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=O)C(=C1OCCC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)
![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)
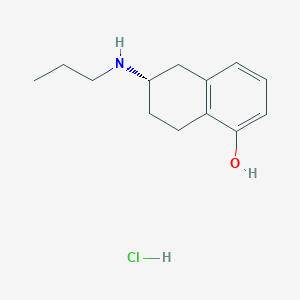
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


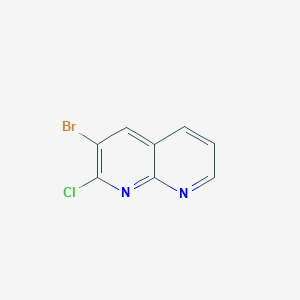

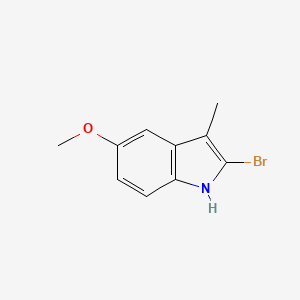

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
